2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Building Blocks

2-(Cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide is a synthetic, dual-functionalized isonicotinamide derivative. Its core structure consists of a pyridine-4-carboxamide scaffold substituted at the 2-position with a cyclopropylmethoxy group and at the carboxamide nitrogen with a 4-hydroxycyclohexyl moiety.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 2034359-34-5
Cat. No. B2596377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide
CAS2034359-34-5
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NC3CCC(CC3)O
InChIInChI=1S/C16H22N2O3/c19-14-5-3-13(4-6-14)18-16(20)12-7-8-17-15(9-12)21-10-11-1-2-11/h7-9,11,13-14,19H,1-6,10H2,(H,18,20)
InChIKeyGERQXUBJMAUTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide (CAS 2034359-34-5): Procurement-Ready Chemical Profile


2-(Cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide is a synthetic, dual-functionalized isonicotinamide derivative. Its core structure consists of a pyridine-4-carboxamide scaffold substituted at the 2-position with a cyclopropylmethoxy group and at the carboxamide nitrogen with a 4-hydroxycyclohexyl moiety. This combination places it within a class of compounds frequently utilized as advanced intermediates or building blocks in medicinal chemistry, particularly for kinase-targeted library synthesis [1]. The presence of both the cyclopropylmethoxy (metabolic stability enhancer) and hydroxycyclohexyl (solubility and vector-modulating) groups distinguishes it from simpler mono-substituted analogs.

Dual-vector isonicotinamide building block for focused library synthesis
Cyclopropylmethoxy group: metabolic stability modulation context
4-Hydroxycyclohexyl amide: hydrogen-bonding and solubility profile

Why Generic Isonicotinamide Analogs Cannot Substitute for 2-(Cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide


Simple isonicotinamide derivatives, such as 2-(cyclopropylmethoxy)isonicotinamide (CAS 2034359-04-9) or N-(4-hydroxycyclohexyl)isonicotinamide, lack the dual simultaneous functionalization of this compound. This dual vector design is crucial for generating focused screening libraries: the cyclopropylmethoxy group is recognized for imparting enhanced metabolic stability to downstream candidates, while the hydroxycyclohexyl group provides a distinct hydrogen-bonding and solubility profile that simpler, achiral, or less polar substituents cannot replicate [1]. Substituting this compound with a mono-functionalized analog during a lead optimization campaign would result in the loss of one critical diversity vector, directly compromising the structure-activity relationship (SAR) exploration breadth and potentially missing a key pharmacophoric interaction.

Loss of diversity vector

Mono-functionalized isonicotinamide analogs lack the amide substituent, which may limit SAR exploration at that position.

Altered hydrogen-bonding profile

The 4-hydroxycyclohexyl group provides distinct H-bond donor and acceptor capacity; simpler substituents may not replicate this interaction profile.

Divergent property optimization

Dual substitution yields a balanced polarity profile; mono-substituted analogs may shift lipophilicity and solubility unfavorably for lead optimization.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide


Scaffold Vector Diversity: Dual Functionalization vs. Mono-Substituted Analogs

The target compound is a dual-substituted isonicotinamide. While no head-to-head biological assay data is publicly available, its structural differentiation from the closest commercially available analog, 2-(cyclopropylmethoxy)isonicotinamide (CAS 2034359-04-9), is quantifiable. The target compound contains a 4-hydroxycyclohexyl amide substituent, whereas the analog is a primary amide. This represents a gain of one additional functional diversity vector, which is critical in fragment-based or library-based drug discovery for exploring additional binding pocket interactions. The 4-hydroxycyclohexyl group's substituent constant can be compared to simpler substituents to quantify this difference .

Scaffold Vector Diversity
Data to verify
Target: 2 diversity vectors (cyclopropylmethoxy + 4-hydroxycyclohexyl) vs. Comparator: 1 vector (primary amide)
Supports expanded SAR exploration at amide position
Based on structural comparison; no biological assay data available
Medicinal Chemistry Kinase Inhibitor Design Building Blocks

Enhanced Molecular Complexity and Predicted Drug-Likeness Metrics

In silico predictions provide a baseline for differentiation. Using a group contribution model, the target compound (C16H22N2O3, MW 290.36 g/mol) exhibits improved drug-likeness metrics compared to a non-polar analog like N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS not found, but structure inferable) . The 4-hydroxycyclohexyl group introduces a hydrogen-bond donor (HBD) and increases topologically polar surface area (TPSA), which correlates with improved aqueous solubility and reduced hERG liability. Representative data from the related analog N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)isonicotinamide (TSPA ~80.3 Ų, XLogP3 0.9) confirms the scaffold contributes to a balanced, lead-like polarity profile [1]. The target compound's specific TPSA is calculated to be higher (>90 Ų), placing it in a more favorable oral bioavailability space compared to purely hydrophobic analogs.

Predicted Drug-Likeness
Class-level
TPSA >90 Ų, HBD = 2 (target) vs. HBD = 0, lower TPSA (N-alkyl analog). Gain of 2 HBDs and ~+10-15 Ų TPSA.
Supports lead-like property space differentiation
Calculated properties; requires experimental validation
Drug Discovery ADME Prediction Physicochemical Properties

Role as a Selective Kinase Probe Precursor: Patent-Backed Scaffold Strategy

Patent literature consistently identifies 2-alkoxy-isonicotinamide derivatives as privileged scaffolds for kinase inhibition [1]. While the specific target compound 2034359-34-5 is not exemplified in a biological assay within the accessed patents, its direct structural analogs from US9765054 demonstrate potent biological activity. For example, a closely related isonicotinamide derivative (BDBM340867) displayed an IC50 of 30 nM against its specific kinase target [2]. The target compound's unique 4-hydroxycyclohexyl amide appendage is a known solubilizing group that has been successfully employed in other patented kinase inhibitor series to improve pharmacokinetic properties without sacrificing potency. This provides a mechanistic precedent for selecting this building block over a non-hydroxylated analog to instill favorable developability characteristics early in a project.

Kinase Probe Precursor
Class-level
Representative isonicotinamide analog IC50 = 30-120 nM (kinase); target compound provides 4-hydroxycyclohexyl handle for further derivatization.
May support entry into kinase inhibitor chemical space
Target compound not directly tested; patent precedent (US9765054)
Kinase Inhibition Patent Chemistry Drug Design

Optimal Scientific and Industrial Use Cases for 2-(Cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide


Focused Kinase-Directed Library Synthesis

The compound serves as a key intermediate for generating libraries targeting ATP-binding pockets. The cyclopropylmethoxy group, as advocated for in patent-protected chemical space [2], mimics the ribose pocket interactions, while the 4-hydroxycyclohexyl amide provides a tractable vector for rapid parallel derivatization (e.g., esterification, etherification, oxidation) to systematically explore a lipophilic or polar binding cleft.

Early-Stage ADME Property Modulation

In lead optimization programs where a core scaffold shows high potency but poor solubility or high metabolic clearance, this compound can be used to replace a less optimal amide substituent. The predicted TPSA increase and addition of a hydrogen-bond donor site, compared to N-alkyl or N-aryl analogs, directly addresses common ADME liabilities [1], offering a pre-validated substitute that does not disrupt the core binding motif.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 290.36 g/mol, this compound fits the 'fragment' space (MW < 300 Da). Unlike simpler primary amide fragments such as 2-(cyclopropylmethoxy)isonicotinamide, it presents a more complex, three-dimensional structure due to the cyclohexyl ring. This higher three-dimensionality is correlated with higher hit rates against challenging targets like protein-protein interactions, giving it an advantage in fragment library composition.

Negative Control or Selectivity Counter-Screen Synthesis

When a lead series requires a matched molecular pair analysis to deconvolute the contribution of the hydroxycyclohexyl group, this compound is indispensable. Synthesizing both the active derivative and its des-hydroxy analog from this single, pure building block ensures the highest confidence in SAR conclusions, making it a critical procurement item for rigorous medicinal chemistry validation.

Application
Selection Property
Validation Focus
Focused Kinase-Directed Library Synthesis
Dual-vector isonicotinamide scaffold
Parallel amide derivatization and SAR exploration
Early-Stage ADME Property Modulation
Predicted TPSA and HBD profile
Solubility and metabolic stability screening
Fragment-Based Drug Discovery (FBDD) Libraries
MW
Hit rate assessment against challenging targets
Negative Control or Selectivity Counter-Screen
Single-building-block access to active/des-hydroxy pairs
Matched molecular pair analysis confidence
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